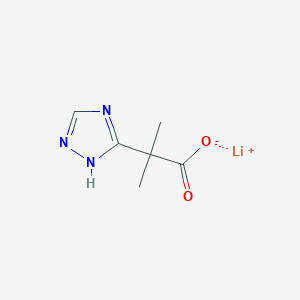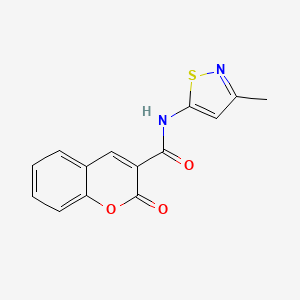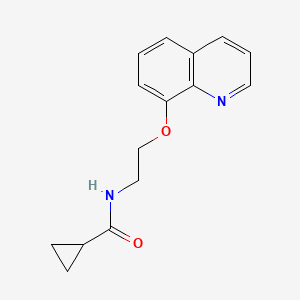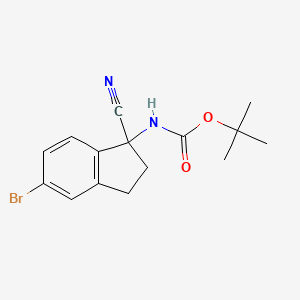![molecular formula C8H11Cl2N3 B2497258 (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride CAS No. 2105838-77-3](/img/structure/B2497258.png)
(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2105838-77-3 . It has a molecular weight of 220.1 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are also considered .
Chemical Reactions Analysis
While specific chemical reactions involving “(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride” are not mentioned in the retrieved information, pyrazolo[3,4-b]pyridine derivatives have been synthesized in various studies .
Physical And Chemical Properties Analysis
“(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 220.1 .
Applications De Recherche Scientifique
Antitumor Activity
(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride: has garnered attention due to its potential antitumor properties. Researchers have explored its effects on cancer cell lines, aiming to understand its mechanism of action and evaluate its efficacy in inhibiting tumor growth. Further studies are needed to elucidate specific pathways and optimize its therapeutic potential .
Antitrypanosomal Activity
This compound’s structural features make it an intriguing candidate for antitrypanosomal drug development. Trypanosomiasis, caused by protozoan parasites, remains a global health concern. Researchers have investigated the inhibitory effects of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride against these parasites. Its potential as a novel antitrypanosomal agent warrants further exploration .
Fluorescent Probes
In the field of fluorescence imaging, pyrazolo[1,5-a]pyridines have emerged as promising fluorophores. Researchers have synthesized derivatives of this compound, including (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride , which exhibit excellent photobleaching performance. These fluorescent probes find applications in cellular imaging, diagnostics, and drug delivery .
Medicinal Chemistry
Given its structural resemblance to purine bases (adenine and guanine), this compound has attracted medicinal chemists. They explore its potential as a scaffold for designing novel drugs targeting various biological pathways. By modifying substituents at specific positions, researchers aim to enhance its bioactivity and selectivity .
Machine Learning Models
Recent advances in computational chemistry involve using machine learning models to predict biological activity. Researchers have applied these models to screen compounds, including (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride , for potential anticancer effects. Such approaches accelerate drug discovery by identifying promising candidates .
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Read more Pyrazolopyrimidines are purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This division compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity. Discovery, biological evaluation, structure–activity relationships and … (2019, June 4). RSC Advances. Read more Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive … (2020). RSC Advances. Read more Methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine … - Springer. (2022). [Read more](https://link.springer.com/article/10.1007/s11172-022
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWCOQNXDLHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)
![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)


![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)